Valacyclovir Hydrochloride

Catalog No.
S546517
CAS No.
124832-27-5
M.F
C13H21ClN6O4
M. Wt
360.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valacyclovir Hydrochloride

CAS Number

124832-27-5

Product Name

Valacyclovir Hydrochloride

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Molecular Formula

C13H21ClN6O4

Molecular Weight

360.80 g/mol

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1

InChI Key

ZCDDBUOENGJMLV-QRPNPIFTSA-N

SMILES

Array

solubility

Crystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/
3.55e+00 g/L

Synonyms

Valacyclovir HCl; Valaciclovir hydrochloride; 124832-27-5; 256U87 hydrochloride; Valacyclovir (hydrochloride)

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl

The exact mass of the compound Valacyclovir hydrochloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Valacyclovir hydrochloride is the L-valyl ester prodrug of acyclovir, formulated as a hydrochloride salt to maximize aqueous solubility and oral bioavailability [1]. By leveraging the intestinal peptide transporter 1 (PEPT1), it dramatically improves the systemic absorption of acyclovir, a critical advantage for formulating oral solid dosages . In procurement and formulation contexts, this specific salt form is prioritized over the parent drug and the free base due to its quantified rapid dissolution profile and its ability to achieve high plasma concentrations without the need for intravenous administration or high-frequency oral dosing [1].

Substituting Valacyclovir Hydrochloride with its parent compound, acyclovir, or its free base form fundamentally compromises formulation efficacy and patient compliance [1]. Acyclovir suffers from notoriously poor aqueous solubility (~1.3 mg/mL) and low oral bioavailability (10-20%), necessitating high-dose, high-frequency administration that complicates solid dosage design [1]. While the valacyclovir free base improves absorption via PEPT1 targeting, it still exhibits suboptimal aqueous solubility (≤63 mg/mL) compared to the hydrochloride salt [2]. Consequently, failing to procure the hydrochloride salt directly leads to dissolution bottlenecks, reduced formulation flexibility, and inferior pharmacokinetic profiles in the final drug product.

Superior Aqueous Solubility for Oral Solid Dosage Formulation

The hydrochloride salt of valacyclovir was specifically engineered to overcome the dissolution limitations of both the parent drug and the free base [1]. Quantitative assessments demonstrate that Valacyclovir Hydrochloride achieves a maximum aqueous solubility of 174 mg/mL at 25°C [1]. In stark contrast, acyclovir exhibits an aqueous solubility of only ~1.3 mg/mL, and the valacyclovir free base is limited to ≤63 mg/mL [2]. This massive increase in solubility is critical for rapid dissolution in the gastrointestinal tract, enabling the immediate release required for the prodrug to be efficiently absorbed by intestinal transporters.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data174 mg/mL (Valacyclovir Hydrochloride)
Comparator Or Baseline~1.3 mg/mL (Acyclovir) and ≤63 mg/mL (Valacyclovir free base)
Quantified Difference>130-fold increase vs acyclovir; >2.7-fold increase vs free base
ConditionsAqueous solution at 25°C

High aqueous solubility is a mandatory prerequisite for formulating high-dose (e.g., 500 mg or 1 g) oral solid tablets that require rapid dissolution for immediate absorption.

Enhanced Systemic Absorption via PEPT1 Transporter Targeting

The primary procurement driver for Valacyclovir Hydrochloride over acyclovir is its massively improved pharmacokinetic profile. By utilizing the L-valyl ester moiety, the compound acts as a substrate for the human intestinal peptide transporter 1 (PEPT1) [1]. Clinical pharmacokinetic data shows that oral administration of Valacyclovir Hydrochloride yields an absolute acyclovir bioavailability of approximately 54.5% [2]. In contrast, oral administration of the parent acyclovir yields a bioavailability of only 10% to 20% [2]. This carrier-mediated intestinal absorption, followed by rapid first-pass hepatic and intestinal hydrolysis, ensures therapeutic acyclovir plasma concentrations are reached efficiently.

Evidence DimensionAbsolute Oral Bioavailability (as acyclovir)
Target Compound Data~54.5%
Comparator Or Baseline10–20% (Oral Acyclovir)
Quantified Difference3 to 5-times higher bioavailability
ConditionsOral administration in human pharmacokinetic models

The 3-to-5-fold increase in bioavailability allows manufacturers to formulate less frequent dosing regimens, directly improving patient compliance and therapeutic outcomes.

Dose-Proportional Plasma Exposure and Formulation Efficiency

The combined benefits of high solubility and PEPT1-mediated transport translate directly into superior systemic exposure. Studies indicate that a 1-gram oral dose of Valacyclovir Hydrochloride produces an acyclovir Area Under the Curve (AUC) and peak plasma concentration (Cmax) that approximates the levels achieved by intravenous acyclovir administration [1]. Because oral acyclovir absorption is limited and non-linear at higher doses, it cannot match this exposure regardless of the administered oral dose [1]. Consequently, Valacyclovir Hydrochloride enables the formulation of high-strength caplets (500 mg and 1000 mg) that deliver reliable, high-level systemic exposure without the need for IV infrastructure.

Evidence DimensionSystemic Exposure (Plasma AUC)
Target Compound Data1g oral dose approximates IV acyclovir exposure
Comparator Or BaselineHigh-dose oral acyclovir (fails to achieve IV-level exposure due to saturable, low absorption)
Quantified DifferenceOral Valacyclovir HCl achieves IV-equivalent acyclovir AUCs
Conditions1000 mg oral dose vs standard IV/oral acyclovir dosing

Procuring the hydrochloride prodrug allows pharmaceutical developers to create oral medications that rival the efficacy of intravenous treatments for severe viral infections.

High-Dose Oral Antiviral Solid Formulations

Due to its 174 mg/mL aqueous solubility and high bioavailability, Valacyclovir Hydrochloride is the definitive active pharmaceutical ingredient (API) for manufacturing high-dose (500 mg to 1 g) oral caplets and tablets [1]. It is chosen over acyclovir to ensure rapid gastrointestinal dissolution and to reduce the patient pill burden from five times daily to twice daily.

Extemporaneous Oral Liquid Suspensions for Pediatrics

The compound's high solubility and established stability in acidic to neutral aqueous environments make it a highly utilized precursor for compounding extemporaneous oral liquid suspensions [2]. This is critical for pediatric or geriatric patients who cannot swallow large solid-dose caplets but still require the higher bioavailability of the prodrug over standard acyclovir suspensions.

Transporter-Targeted Prodrug Research and Development

In chemoinformatics and biopharmaceutical research, Valacyclovir Hydrochloride serves as a baseline reference compound for studying PEPT1-mediated drug absorption [3]. It is routinely procured as a control in permeability assays and pharmacokinetic modeling when developing new amino acid ester prodrugs aimed at overcoming poor intestinal absorption of other BCS Class III or IV APIs.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

360.1312809 Da

Monoisotopic Mass

360.1312809 Da

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

170-172

UNII

G447S0T1VC

Drug Indication

Valacyclovir is a nucleoside analog DNA polymerase inhibitor indicated for: **Adults** • Cold Sores (Herpes Labialis) • Genital Herpes • Treatment of genital herpes lesions in immunocompetent patients (initial or recurrent episode) • Suppression of genital herpes lesions in immunocompetent or HIV-infected patients • Reduction of viral transmission • Herpes Zoster **Pediatric Patients** • Cold Sores (Herpes Labialis) • Chickenpox **Limitations of use** The efficacy and safety of valacyclovir have not been established in immunocompromised patients other than for the suppression of genital herpes in HIV-infected patients.
FDA Label

Livertox Summary

Valacyclovir is a nucleoside analogue antiviral agent and prodrug of acyclovir which is used in therapy of herpes simplex and varicella-zoster virus infections. Valacyclovir has been associated with rare instances mild, clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiviral Agents

Therapeutic Uses

Antiviral Agents
Oral valacyclovir is used in the treatment of initial episodes of genital herpes simplex virus (HSV-2) infection in immunocompetent adults and adolescents. Because many patients with first episodes of genital herpes present with mild clinical symptoms but later develop severe or prolonged symptoms, the US Centers for Disease Control and Prevention (CDC) states that most patients with initial genital herpes should receive antiviral therapy. /Included in US product labeling/
Oral valacyclovir is used in the treatment of recurrent episodes of genital herpes in immunocompetent adults and adolescents. Antiviral therapy for recurrent genital herpes can be given episodically to ameliorate or shorten the duration of lesions or can be given continuously as suppressive therapy to reduce the frequency of recurrences. /Included in US product labeling/
Valacyclovir is used for the episodic treatment of herpes labialis (perioral herpes, cold sores, fever blisters) in adults and adolescents. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for Valacyclovir (9 total), please visit the HSDB record page.

Mechanism of Action

Valacyclovir is the L-valine ester of aciclovir. It is classified as a nucleoside analog DNA polymerase enzyme inhibitor. Aciclovir is a purine (guanine) nucleoside analog is a metabolite that heavily contributes to the pharmacological actions of valacyclovir. In fact, most of valacyclovir's activity is attributed to acyclovir. Valacyclovir is rapidly and almost completely converted in man to aciclovir and valine, likely by the enzyme _valacyclovir hydrolase_. Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), Epstein-Barr Virus (EBV), as well as human herpesvirus 6 (HHV-6). Aciclovir has been shown to inhibit herpes virus DNA synthesis after it has been phosphorylated to the active triphosphate form. The first stage of drug phosphorylation for acyclovir requires activation by a virus-specific enzyme. In the case of HSV, VZV and EBV this enzyme is the viral _thymidine kinase_ (TK), which is only found in virus-infected cells. The process of phosphorylation is completed (conversion from mono- to triphosphate) by cellular kinases. Acyclovir triphosphate competitively inhibits the virus DNA polymerase and incorporation of this agent results in DNA chain termination, stopping virus DNA synthesis and blocking virus replication. The inhibitory capabilities of acyclovir are highly selective due to the drug's strong affinity for _thymidine kinase_ (TK). In summary, the antiviral effects of valacyclovir are achieved in 3 ways: 1) competitive inhibition of viral DNA polymerase 2) incorporation and termination of the growing viral DNA chain 3) inactivation of the viral DNA polymerase. The higher level of antiviral activity of acyclovir against HSV compared with VZV is attributed to its more efficient phosphorylation by viral thymidine kinase (TK).
Valacyclovir is a nucleoside analogue DNA polymerase inhibitor. Valacyclovir hydrochloride is rapidly converted to acyclovir which has demonstrated antiviral activity against herpes simplex virus (HSV) types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) both in cell culture and in vivo. The inhibitory activity of acyclovir is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase and into triphosphate by a number of cellular enzymes. In biochemical assays, acyclovir triphosphate inhibits replication of herpes viral DNA. This is accomplished in 3 ways: 1) competitive inhibition of viral DNA polymerase, 2) incorporation and termination of the growing viral DNA chain, and 3) inactivation of the viral DNA polymerase. The greater antiviral activity of acyclovir against HSV compared with VZV is due to its more efficient phosphorylation by the viral TK.

Absorption Distribution and Excretion

After oral administration, valacyclovir hydrochloride is rapidly absorbed from the gastrointestinal (GI) tract and converted to acyclovir and L-valine. The absolute bioavailability of acyclovir after administration of valacyclovir was measured at 54.5% ± 9.1% after the administration of a 1 gram oral dose of valacyclovir and a 350 mg intravenous (IV) acyclovir dose to 12 healthy subjects. Acyclovir (a metabolite of valacyclovir) bioavailability from the administration of this drug is not affected by the administration with food.
After oral administration of a single 1 gram dose of radiolabeled valacyclovir to 4 healthy subjects, 46% and 47% of administered radioactivity was measured in urine and feces, respectively, over 96 hours. Acyclovir accounted for 89% of the radioactivity excreted in the urine.
Cerebrospinal fluid (CSF) penetration, determined by CSF/plasma AUC ratio, is approximately 25% for aciclovir and the metabolite _8-hydroxy-aciclovir_ (8-OH-ACV), and approximately 2.5% for the metabolite _9-(carboxymethoxy)methylguanine_. In a study of immunocompromised pediatric patients, the volume of distribution of a 15 ml/kg dose of valacyclovir was 1.34 ± 0.65 L/kg.
Renal clearance of acyclovir following the administration of a single 1 gram dose of valacylcovir to 12 healthy 437 volunteers was approximately 255 ± 86 mL/min, which represents 42% of total acyclovir apparent plasma clearance.
After oral administration, valacyclovir hydrochloride is rapidly absorbed from the gastrointestinal tract and nearly completely converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism. The absolute bioavailability of acyclovir after administration of Valtrex is 54.5% + or - 9.1% as determined following a 1-gram oral dose of Valtrex and a 350 mg intravenous acyclovir dose to 12 healthy volunteers. Acyclovir bioavailability from the administration of Valtrex is not altered by administration with food (30 minutes after an 873 Kcal breakfast, which included 51 grams of fat).
The binding of valacyclovir to human plasma proteins ranges from 13.5% to 17.9%. The binding of acyclovir to human plasma proteins ranges from 9% to 33%.
The pharmacokinetic disposition of acyclovir delivered by valacyclovir is consistent with previous experience from intravenous and oral acyclovir. Following the oral administration of a single 1 gram dose of radiolabeled valacyclovir to 4 healthy subjects, 46% and 47% of administered radioactivity was recovered in urine and feces, respectively, over 96 hours. Acyclovir accounted for 89% of the radioactivity excreted in the urine. Renal clearance of acyclovir following the administration of a single 1-gram dose of Valtrex to 12 healthy volunteers was approximately 255 + or - 86 mL/min which represents 42% of total acyclovir apparent plasma clearance.
The mechanism of intestinal transport of valacyclovir, the L-valyl ester prodrug of acyclovir, was investigated in rats using an in situ intestinal perfusion technique. Results showed that the oral bioavailability of valacyclovir appears to be significantly influenced by the preabsorptive conversion of valacyclovir to the poorly absorbed acyclovir, by the involvement of multiple transporters in valacyclovir small-intestinal uptake, and by the low permeability of valacyclovir in the colon.
Following oral administration of a 500 mg dose of VALTREX to 5 nursing mothers, peak acyclovir concentrations (Cmax) in breast milk ranged from 0.5 to 2.3 times (median 1.4) the corresponding maternal acyclovir serum concentrations. The acyclovir breast milk AUC ranged from 1.4 to 2.6 times (median 2.2) maternal serum AUC. A 500 mg maternal dosage of VALTREX twice daily would provide a nursing infant with an oral acyclovir dosage of approximately 0.6 mg/kg/day. This would result in less than 2% of the exposure obtained after administration of a standard neonatal dose of 30 mg/kg/day of intravenous acyclovir to the nursing infant. Unchanged valacyclovir was not detected in maternal serum, breast milk, or infant urine.

Metabolism Metabolites

Valaciclovir is rapidly and almost entirely (~99%) converted to the active compound, acyclovir, and L-valine by first-pass intestinal and hepatic metabolism by enzymatic hydrolysis. Neither valaciclovir nor acyclovir is metabolized by cytochrome P450 enzymes. Acyclovir is converted to a small extent to inactive metabolites by aldehyde oxidase and by alcohol and aldehyde dehydrogenase. Plasma concentrations of unconverted valacyclovir are low and transient, generally becoming non-quantifiable by 3 hours after administration. Peak plasma valacyclovir concentrations are generally less than 0.5 mcg/mL at all doses. After single-dose administration of 1 gram of VALTREX, average plasma valacyclovir concentrations observed were 0.5, 0.4, and 0.8 mcg/mL in patients with hepatic dysfunction, renal insufficiency, and in healthy volunteers who received concomitant cimetidine and probenecid, respectively. Route of Elimination: Acyclovir accounted for 89% of the radioactivity excreted in the urine. Half Life: 2.5-3.3 hours

Wikipedia

Valaciclovir

Drug Warnings

Thrombotic Thrombocytopenic Purpura/Hemolytic Uremic Syndrome (TTP/HUS), in some cases resulting in death, has occurred in patients with advanced HIV-1 disease and also in allogeneic bone marrow transplant and renal transplant recipients participating in clinical trials of Valtrex at doses of 8 grams per day. Treatment with Valtrex should be stopped immediately if clinical signs, symptoms, and laboratory abnormalities consistent with TTP/HUS occur.
There are no adequate and well-controlled studies of Valtrex or acyclovir in pregnant women. Based on prospective pregnancy registry data on 749 pregnancies, the overall rate of birth defects in infants exposed to acyclovir in-utero appears similar to the rate for infants in the general population. Valtrex should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.
Cases of acute renal failure have been reported in: 1. Elderly patients with or without reduced renal function. Caution should be exercised when administering Valtrex to geriatric patients, and dosage reduction is recommended for those with impaired renal function. 2. Patients with underlying renal disease who received higher than recommended doses of Valtrex for their level of renal function. Dosage reduction is recommended when administering Valtrex to patients with renal impairment. 3. Patients receiving other nephrotoxic drugs. Caution should be exercised when administering Valtrex to patients receiving potentially nephrotoxic drugs. 4. Patients without adequate hydration. Precipitation of acyclovir in renal tubules may occur when the solubility (2.5 mg/mL) is exceeded in the intratubular fluid. Adequate hydration should be maintained for all patients.
The most common adverse reactions reported in at least 1 indication by greater than 10% of adult patients treated with Valtrex and observed more frequently with Valtrex compared to placebo are headache, nausea, and abdominal pain. The only adverse reaction reported in greater than 10% of pediatric patients aged less than 18 years was headache.
For more Drug Warnings (Complete) data for Valacyclovir (8 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of acyclovir typically averaged 2.5 to 3.3 hours in several studies of valacyclovir in volunteers with normal renal function.
The plasma elimination half-life of acyclovir typically averaged 2.5 to 3.3 hours in all studies of Valtrex in volunteers with normal renal function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: T.A. Krenitsky et al., EP 308065; L.M. Beauchamp, US 4957924 (1989, 1990 both to Wellcome)

Clinical Laboratory Methods

Liquid chromatography/tandem mass spectrometry
High performance liquid chromatography
UV Spectrophotometry

Storage Conditions

Store at 15 deg to 25 °C (59 deg to 77 °F). Dispense in a well-closed container as defined in the USP.

Interactions

Concomitant use of valacyclovir and probenecid may increase peak plasma concentrations and AUC of acyclovir. This pharmacokinetic interaction is not considered clinically important in patients with normal renal function and no dosage adjustments are necessary in these patients.
Concomitant use of valacyclovir and cimetidine may increase peak plasma concentrations and AUC of acyclovir. This pharmacokinetic interaction is not considered clinically important in patients with normal renal function; no dosage adjustments are necessary in these patients.
Mycophenolate mofetil (MMF) is a drug which decreases the frequency of renal transplantation rejection. However, cytomegalovirus infections are a common feature of this treatment leading the physicians to prescribe antiviral prophylactic drugs like valacyclovir. During this association, neutropenia occur and the cause of this adverse effect is difficult to define. This report presents a case of neutropenia in a woman treated with MMF and valacyclovir. As the duration of the valacyclovir treatment exactly corresponds to the neutropenia duration, and the mycophenolate trough levels increased with the neutrophil count, the responsibility of this neutropenia was ascribed to valacyclovir. However, an examination of the literature for cases of neutropenia led to the suspicion of an interaction between MMF and valacyclovir. Mycophenolate may increase intracellular concentrations of valacyclovir up to hematotoxic levels. This mechanism may explain the interaction and further research is needed to confirm this interaction.

Dates

Last modified: 09-13-2023
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of the early administration of valacyclovir hydrochloride for the treatment of
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2: Zhang Y, Cong Y, Teng Y. Acute renal injury induced by valacyclovir
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3: Upadhyay P, Nayak K, Patel K, Patel J, Shah S, Deshpande J. Formulation
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4: Al-Bagary RI, El-Zaher AA, Morsy FA, Fouad MM. Kinetic Study of the Alkaline
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5: Sasanya JJ, Abd-Alla AM, Parker AG, Cannavan A. Analysis of the antiviral
drugs acyclovir and valacyclovir-hydrochloride in tsetse flies (Glossina
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6: Lin H, Tian Y, Tian JX, Zhang ZJ, Mao GG. Pharmacokinetics and bioequivalence
study of valacyclovir hydrochloride capsules after single dose administration in
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7: Arora A, Mendoza N, Brantley J, Yates B, Dix L, Tyring S. Double-blind study
comparing 2 dosages of valacyclovir hydrochloride for the treatment of
uncomplicated herpes zoster in immunocompromised patients 18 years of age and
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8: Rivaud E, Massiani MA, Vincent F, Azoulay E, Coudrec LJ. Valacyclovir
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9: Fish DN, Vidaurri VA, Deeter RG. Stability of valacyclovir hydrochloride in
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10: Baker DA, Blythe JG, Miller JM. Once-daily valacyclovir hydrochloride for
suppression of recurrent genital herpes. Obstet Gynecol. 1999 Jul;94(1):103-6.
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